5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride
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Overview
Description
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in biochemical research to study enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. It may also interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: This compound has a similar structure but contains a mercapto group instead of an amino group.
4-Amino-5-carbamoylimidazole: This compound is another imidazole derivative with a carbamoyl group at position 5.
Uniqueness
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Properties
Molecular Formula |
C5H9ClN4O |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
5-amino-1-methylimidazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-2-8-3(4(9)6)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H |
InChI Key |
PILGHUGPYWTTNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)N.Cl |
Origin of Product |
United States |
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